![molecular formula C14H9N5OS2 B277916 N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B277916.png)
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mecanismo De Acción
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B cell proliferation and survival, as well as modulation of cytokine production and immune cell trafficking.
Biochemical and physiological effects:
In preclinical studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit B cell proliferation and survival, as well as modulate cytokine production and immune cell trafficking. N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been shown to have synergistic effects with other targeted therapies, such as venetoclax, in preclinical models of CLL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments include its specificity for BTK and its ability to modulate downstream signaling pathways. However, the limitations of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide include its potential off-target effects and the need for further optimization of dosing and administration in clinical settings.
Direcciones Futuras
For N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide research include further evaluation of its efficacy and safety in clinical trials, as well as exploration of its potential use in combination with other targeted therapies for the treatment of B cell malignancies. Additionally, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide may have potential applications in other autoimmune and inflammatory diseases where B cells play a critical role in disease pathogenesis.
Métodos De Síntesis
The synthesis of N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The detailed synthesis method has been described in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells.
Propiedades
Nombre del producto |
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
---|---|
Fórmula molecular |
C14H9N5OS2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9N5OS2/c20-12(11-5-2-6-21-11)16-10-4-1-3-9(7-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20) |
Clave InChI |
HCVKPTVISLAGRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3 |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.